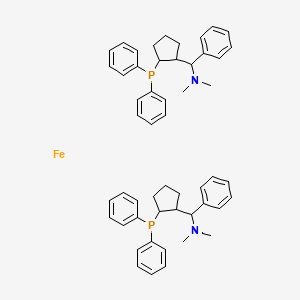
(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron is an organometallic compound that features an iron center coordinated to a phosphine ligand and an amine ligand. Organometallic compounds like this one are often used in catalysis and have applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron typically involves the coordination of the iron center with the phosphine and amine ligands. This can be achieved through a series of steps:
Ligand Synthesis: The phosphine ligand (2-diphenylphosphanylcyclopentyl) and the amine ligand (N,N-dimethyl-1-phenylmethanamine) are synthesized separately.
Coordination to Iron: The ligands are then coordinated to an iron precursor, such as iron(II) chloride, under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of automated reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron can undergo various types of reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The iron center can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to iron(III) complexes, while reduction may yield iron(0) complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron can be used as a catalyst in various organic reactions, such as hydrogenation and cross-coupling reactions.
Biology and Medicine
In biology and medicine, organometallic compounds like this one are explored for their potential as therapeutic agents, particularly in cancer treatment due to their ability to interact with biological molecules.
Industry
In industry, these compounds are used in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron involves the coordination of the iron center with the ligands, which can facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalysis or interaction with biological targets in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;palladium
- (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;nickel
Uniqueness
The uniqueness of (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron lies in its specific coordination environment and the properties imparted by the iron center. Compared to similar compounds with palladium or nickel, the iron compound may exhibit different reactivity and selectivity in catalytic processes.
Eigenschaften
Molekularformel |
C52H60FeN2P2 |
|---|---|
Molekulargewicht |
830.8 g/mol |
IUPAC-Name |
1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron |
InChI |
InChI=1S/2C26H30NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3-11,13-18,24-26H,12,19-20H2,1-2H3; |
InChI-Schlüssel |
XFBHAASESPONRW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


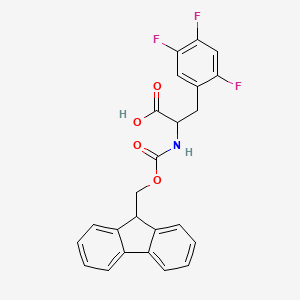
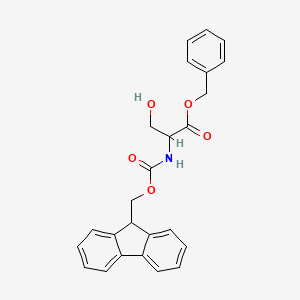
![2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B13394149.png)
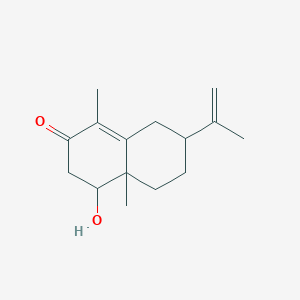

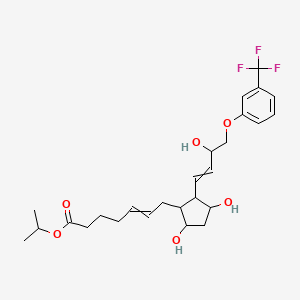
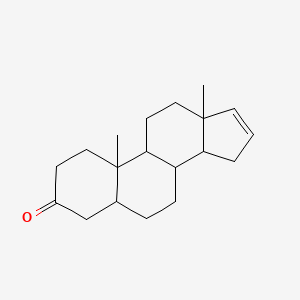
![[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B13394186.png)
![1-Methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B13394187.png)

![7-[3-Hydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13394190.png)
![4,4,5,5-Tetramethyl-2-(5-(pyren-1-yl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B13394195.png)
![(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13394201.png)
![5-hydroxy-3,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one](/img/structure/B13394224.png)
